molecular formula C12H17NO2 B1471003 1-(3-Methoxyphenyl)piperidin-4-ol CAS No. 1226205-99-7

1-(3-Methoxyphenyl)piperidin-4-ol

Cat. No.: B1471003
CAS No.: 1226205-99-7
M. Wt: 207.27 g/mol
InChI Key: CSGKHCMNHFWSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-Methoxyphenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly as a potential antagonist of the CCR5 receptor. The CCR5 receptor is a chemokine receptor that is crucial for the entry of HIV-1 into host cells . The compound interacts with the CCR5 receptor by forming a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists . Additionally, this compound contains lipophilic groups that enhance its binding affinity to the receptor .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the CCR5 receptor, thereby preventing the entry of HIV-1 into host cells . This inhibition can lead to changes in gene expression and cellular metabolism, as the CCR5 receptor is involved in various signaling cascades. The compound’s impact on cell function includes alterations in calcium mobilization, which is crucial for various cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge interaction with the receptor, anchoring the ligand to the receptor site . This interaction inhibits the receptor’s activity, preventing HIV-1 from entering the host cells. Additionally, the lipophilic groups of the compound enhance its binding affinity, making it a potent CCR5 antagonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of the CCR5 receptor . Degradation of the compound can lead to a decrease in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with the CCR5 receptor and other biomolecules, determining its overall efficacy in inhibiting HIV-1 entry .

Properties

IUPAC Name

1-(3-methoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9,11,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGKHCMNHFWSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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